molecular formula C15H22O3 B14214944 3-Octyl-4-(prop-2-EN-1-YL)furan-2,5-dione CAS No. 823833-65-4

3-Octyl-4-(prop-2-EN-1-YL)furan-2,5-dione

Cat. No.: B14214944
CAS No.: 823833-65-4
M. Wt: 250.33 g/mol
InChI Key: NWJDZUMBJXDCNS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Octyl-4-(prop-2-EN-1-YL)furan-2,5-dione typically involves the aldol condensation of furfural or its derivatives with appropriate aldehydes or ketones. This reaction is often catalyzed by acids such as triflic acid or aluminum chloride (AlCl3), which facilitate the formation of the furan ring and the conjugated enone structure . The reaction conditions, including temperature and reaction time, can vary depending on the specific reagents and desired yield.

Industrial Production Methods

Industrial production of furan derivatives, including this compound, often involves the use of renewable carbohydrate feedstocks such as hemicelluloses and cellulose. These feedstocks can be converted into furfural and 5-hydroxymethylfurfural (5-HMF), which serve as platform chemicals for the synthesis of various furan derivatives .

Chemical Reactions Analysis

Types of Reactions

3-Octyl-4-(prop-2-EN-1-YL)furan-2,5-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or aldehydes, while reduction reactions can produce alcohols or alkanes .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Octyl-4-(prop-2-EN-1-YL)furan-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s furan ring and conjugated enone structure allow it to act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can disrupt cellular processes and lead to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Octyl-4-(prop-2-EN-1-YL)furan-2,5-dione include other furan derivatives such as:

Uniqueness

What sets this compound apart from other similar compounds is its unique octyl and prop-2-en-1-yl substituents. These substituents can influence the compound’s reactivity, solubility, and biological activity, making it a valuable molecule for various applications .

Properties

CAS No.

823833-65-4

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

3-octyl-4-prop-2-enylfuran-2,5-dione

InChI

InChI=1S/C15H22O3/c1-3-5-6-7-8-9-11-13-12(10-4-2)14(16)18-15(13)17/h4H,2-3,5-11H2,1H3

InChI Key

NWJDZUMBJXDCNS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=C(C(=O)OC1=O)CC=C

Origin of Product

United States

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